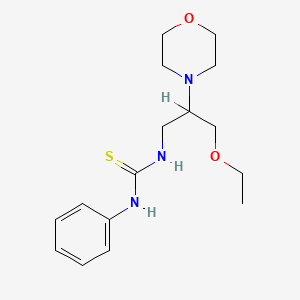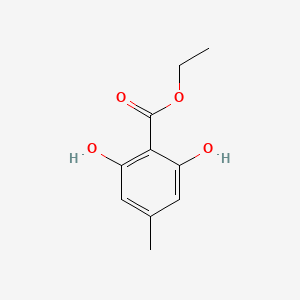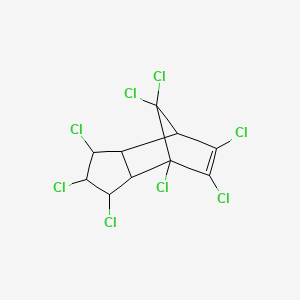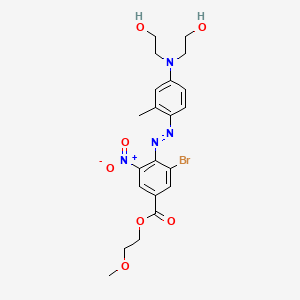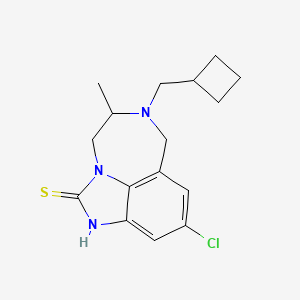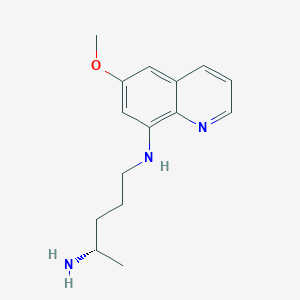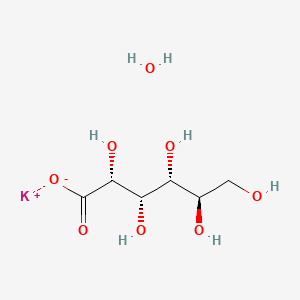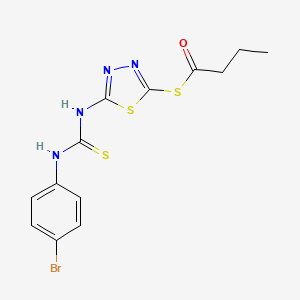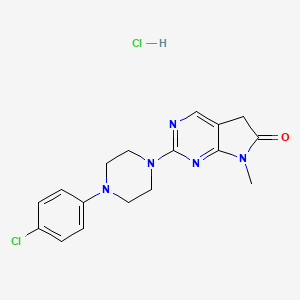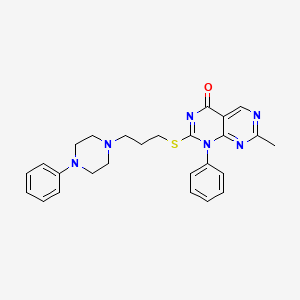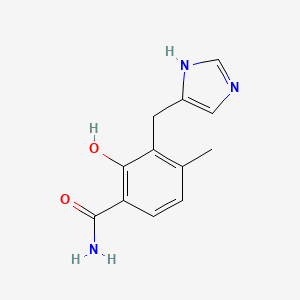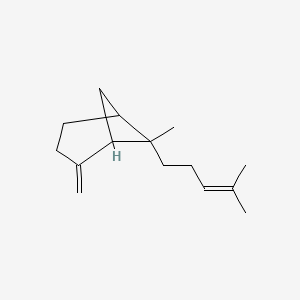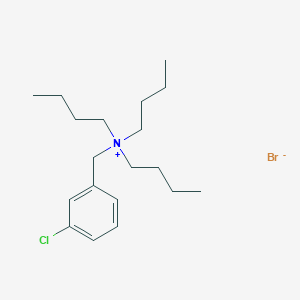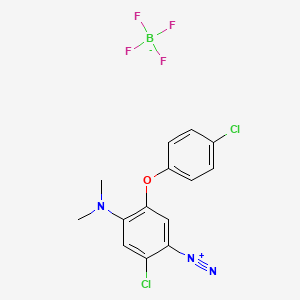
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a diazonium group, which is a functional group commonly used in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate typically involves the diazotization of 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzene. This process requires the use of nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization reactions under controlled conditions. The process includes the careful handling of reagents and the maintenance of low temperatures to prevent decomposition. The final product is often purified through recrystallization or other suitable methods to achieve the desired purity.
化学反応の分析
Types of Reactions
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: This compound can participate in azo coupling reactions, forming azo compounds that are widely used as dyes and pigments.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents.
Coupling Reactions: These reactions often require the presence of phenols or aromatic amines as coupling partners. The reactions are usually performed in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted aromatic compounds.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The major product is the corresponding aromatic amine.
科学的研究の応用
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate involves the formation of reactive intermediates through the diazonium group. These intermediates can undergo various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium tetrafluoroborate
- 2-Chloro-5-(4-chlorophenoxy)-4-methylaminobenzenediazonium tetrafluoroborate
Uniqueness
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature imparts distinct reactivity and properties compared to similar compounds.
特性
CAS番号 |
84196-04-3 |
|---|---|
分子式 |
C14H12BCl2F4N3O |
分子量 |
396.0 g/mol |
IUPAC名 |
2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C14H12Cl2N3O.BF4/c1-19(2)13-7-11(16)12(18-17)8-14(13)20-10-5-3-9(15)4-6-10;2-1(3,4)5/h3-8H,1-2H3;/q+1;-1 |
InChIキー |
PHPOJEIZIWDLPP-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.CN(C)C1=C(C=C(C(=C1)Cl)[N+]#N)OC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


